2-Trifluoromethanesulfonylphenol
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Overview
Description
2-Trifluoromethanesulfonylphenol is an organic compound with the molecular formula C7H5F3O3S. It is characterized by the presence of a trifluoromethylsulfonyl group attached to a phenol ring. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry .
Mechanism of Action
Target of Action
It’s known that this compound is used in chemical reactions as a trifluoromethylating agent .
Mode of Action
2-Trifluoromethanesulfonylphenol acts as a trifluoromethyl radical precursor . In chemical reactions, it can form electron donor-acceptor (EDA) complexes with arylthiolate anions . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process enables the trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the trifluoromethylation of thiophenols . This process can lead to the formation of new compounds with potential applications in various fields, including pharmaceuticals and materials science .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s trifluoromethylation activity can be triggered under visible light irradiation . Additionally, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemical species in the reaction environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoromethanesulfonylphenol typically involves the reaction of phenol with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Trifluoromethanesulfonylphenol undergoes various chemical reactions, including:
Substitution Reactions: The phenolic hydroxyl group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form quinones and other oxidation products.
Reduction Reactions: Reduction of the trifluoromethylsulfonyl group can lead to the formation of different derivatives
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride
Major Products Formed: The major products formed from these reactions include substituted phenols, quinones, and various reduced derivatives .
Scientific Research Applications
2-Trifluoromethanesulfonylphenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Triflamides: Compounds containing the trifluoromethylsulfonyl group attached to an amide.
Triflimides: Compounds with two trifluoromethylsulfonyl groups attached to a nitrogen atom.
Comparison: 2-Trifluoromethanesulfonylphenol is unique due to the presence of the phenolic hydroxyl group, which imparts distinct chemical properties compared to triflamides and triflimides. The phenolic group allows for additional reactivity and interactions, making it a versatile compound in various applications .
Properties
IUPAC Name |
2-(trifluoromethylsulfonyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3S/c8-7(9,10)14(12,13)6-4-2-1-3-5(6)11/h1-4,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJFFCCRZYJAKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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